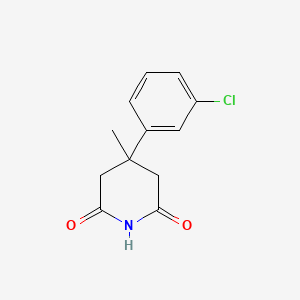

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione

CAS No.: 1343463-05-7

Cat. No.: VC3078537

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343463-05-7 |

|---|---|

| Molecular Formula | C12H12ClNO2 |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,15,16) |

| Standard InChI Key | ZHNWSXXHTPOJHC-UHFFFAOYSA-N |

| SMILES | CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl |

Introduction

| Structural Element | Description |

|---|---|

| Core Structure | Piperidine-2,6-dione ring |

| Position 4 Substituents | 3-Chlorophenyl group and Methyl group |

| Functional Groups | Two carbonyl groups (at positions 2 and 6) |

| Molecular Formula | C12H12ClNO2 |

| Structural Category | Substituted glutarimide derivative |

Classification and Nomenclature

The compound falls within several classification systems relevant to organic chemistry and medicinal chemistry:

-

From a structural perspective, it is classified as a glutarimide derivative, specifically a substituted piperidine-2,6-dione.

-

The presence of the 3-chlorophenyl group places it within the category of halogenated aromatic compounds.

-

The nomenclature follows IUPAC guidelines, with the name indicating the parent piperidine-dione structure and the positions and identities of the substituents.

Similar compounds with piperidine-dione structures have been studied for their potential biological activities, as seen in related research on "substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones" which are described as "useful for reducing levels or activity of tumor necrosis factor α in mammals" .

Synthesis and Preparation Methods

Laboratory Preparation Considerations

Based on the synthesis of related compounds, several critical factors would likely influence the successful preparation of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione:

-

Temperature control appears crucial for optimal yields, with typical reactions for similar compounds proceeding between 40°C and 60°C .

-

Acid catalysis plays an important role in the formation of piperidine-dione structures, with trifluoroacetic acid being particularly effective for related compounds .

-

Reaction time optimization would be necessary, as highlighted in related syntheses where "the higher the reaction temperature, the shorter is the reaction time" .

-

Purification techniques would need to be tailored to the specific properties of the target compound.

Physical and Chemical Properties

Predicted Physicochemical Characteristics

Based on the compound's structure and comparison with related molecules, the following physicochemical properties can be reasonably predicted:

| Property | Predicted Characteristic |

|---|---|

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Limited water solubility; better solubility in organic solvents |

| Stability | Relatively stable under normal conditions |

| LogP | Moderately lipophilic due to the chlorophenyl group |

| Hydrogen Bond Acceptors | Primarily the carbonyl groups at positions 2 and 6 |

| Hydrogen Bond Donors | The NH group in the piperidine-dione ring |

These predictions are based on general principles of organic chemistry and comparisons with structurally related compounds. For example, the compound 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which also contains a chlorophenyl group and dione functionality, has a calculated logP of 4.5912, suggesting lipophilicity .

Structure-Property Relationships

The structure of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione suggests several important structure-property relationships:

-

The piperidine-dione core provides a relatively rigid scaffold with specific geometric constraints.

-

The 3-chlorophenyl substituent introduces both steric bulk and electronic effects that would influence the compound's interactions with biological targets.

-

The methyl group at position 4, together with the aromatic substituent, creates a quaternary carbon center that influences the three-dimensional structure of the molecule.

-

The dione functionality provides potential sites for hydrogen bonding interactions, which could be important for biological activity.

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Piperidine-dione core | Provides essential pharmacophore for biological recognition |

| 3-Chlorophenyl group | May enhance binding affinity and influence selectivity |

| 4-Methyl substituent | Affects three-dimensional structure and lipophilicity |

| Dione functionality | Creates potential for hydrogen bonding interactions |

Research Perspectives and Future Directions

Current Research Status

Key areas where research on this compound could be valuable include:

-

Synthesis optimization and scalability

-

Detailed physicochemical characterization

-

Biological activity screening

-

Structure-activity relationship studies

-

Potential therapeutic applications

Directions for Future Investigation

Based on the information available for structurally related compounds, several promising research directions for 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione emerge:

-

Exploration of its potential effects on TNF-α production or activity, similar to related compounds

-

Investigation of structure modifications to enhance potency or selectivity

-

Development of improved synthetic routes for efficient preparation

-

Comparative studies with other substituted piperidine-diones to establish clear structure-activity relationships

-

Evaluation of potential applications in treatment of inflammatory conditions

The patent literature suggests that "the stereochemistry of the product can be controlled partially by controlling the stereochemistry of one of the starting material" , which indicates that stereochemical aspects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione might also be worth investigating for their impact on biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume